molecular formula C13H10ClN3 B1423879 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole CAS No. 885272-01-5

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole

Cat. No. B1423879
M. Wt: 243.69 g/mol
InChI Key: LMDFXEYYHGRFIK-UHFFFAOYSA-N
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Description

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole, also known as 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole hydrochloride, is a chemical compound with the molecular formula C13H11Cl2N3 . It is a light yellow solid with a molecular weight of 280.16 and 243.69 g/mol.


Molecular Structure Analysis

The InChI code for 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole is 1S/C13H10ClN3.ClH/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10;/h1-8H,9H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole is a light yellow solid . It has a molecular weight of 280.16 and 243.69 g/mol.

Scientific Research Applications

1. Synthesis and Characterization

A study by Reddy et al. (2015) discusses the synthesis of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives, which are structurally related to 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole. These compounds have been characterized by spectral data (Reddy et al., 2015).

2. Chemical Complexes and Polymerization Behavior

Research by Hurtado et al. (2009, 2011) focuses on chromium(III) complexes with ligands derived from 1H-indazole, which includes compounds related to 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole. These complexes have been explored for their behavior in ethylene polymerization (Hurtado et al., 2009); (Hurtado et al., 2011).

3. Synthesis of Derivatives

Lin Bi-hui (2010) reported the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives from 2-cyanopridine, which are structurally similar to 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole (Lin Bi-hui, 2010).

4. Extraction Efficiency in Ionic Liquid

A study by Li et al. (2019) on ligands with triazole rings (related to the chemical structure of interest) demonstrated their effectiveness in palladium extraction from acidic media, particularly in ionic liquids. This highlights potential applications in metal recovery and purification processes (Li et al., 2019).

5. Antioxidant and Antimicrobial Properties

Research on compounds structurally similar to 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole has shown promising antioxidant and antimicrobial properties. For instance, a study by Bekircan et al. (2008) explored the antioxidant properties of triazole derivatives, indicating potential applications in pharmaceuticals and healthcare (Bekircan et al., 2008).

properties

IUPAC Name

3-chloro-1-(pyridin-4-ylmethyl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDFXEYYHGRFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696032
Record name 3-Chloro-1-[(pyridin-4-yl)methyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole

CAS RN

885272-01-5
Record name 3-Chloro-1-[(pyridin-4-yl)methyl]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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